molecular formula C21H25NO4 B192287 D-Tetrahydropalmatine CAS No. 483-14-7

D-Tetrahydropalmatine

カタログ番号: B192287
CAS番号: 483-14-7
分子量: 355.4 g/mol
InChIキー: AEQDJSLRWYMAQI-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rotundine (L-tetrahydropalmatine, L-THP) is a naturally occurring isoquinoline alkaloid derived from Corydalis species, a traditional Chinese medicinal herb. It is best known for its sedative, analgesic, and dopamine receptor-modulating properties . Structurally, Rotundine belongs to the tetrahydroprotoberberine (THPB) class, characterized by a tetracyclic benzylisoquinoline backbone with methoxy substituents at positions C-2, C-3, C-9, and C-10 . Its pharmacological profile includes antagonism of dopamine D1/D2/D3 receptors (IC₅₀: 166 nM, 1.4 μM, and 3.3 μM, respectively) and 5-HT1A receptors (IC₅₀: 370 nM), as well as L-type calcium channel blockade .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tetrahydropalmatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Reaction Pathway Overview

The patented green synthesis route (CN108358913A) employs catechol as the foundational raw material, proceeding through esterification, acylation, nitration, deoxidation, reduction, condensation, cyclization, and sulphation. This method replaces toxic intermediates (e.g., cyanides) with safer alternatives and avoids mercury-based catalysts, aligning with Principles 1 and 3 of green chemistry.

Key advantages over traditional methods:

  • Yield improvement : 89% yield for 3,4-dimethoxy-phenylethylamine synthesis vs. 40% in prior cyanide-dependent routes.

  • Reduced toxicity : Elimination of Hg catalysts in reduction steps.

  • Cost efficiency : Catechol feedstock is 30% cheaper than previously used 3,4-dimethoxybenzeneacetonitrile.

Step 1: Esterification to o-Dimethoxybenzene

Catechol undergoes dimethylation using methanol and sulfuric acid (molar ratio 1:2.5:0.1) at 60°C for 6 hours. This step achieves 95% conversion by suppressing di-ortho substitution through controlled protonation.

Step 2: Friedel-Crafts Acylation to Veratraldehyde

o-Dimethoxybenzene reacts with acetic anhydride (1:1.2 molar ratio) in the presence of AlCl3 (10 wt%) at 0–5°C. Kinetic studies show maintaining temperature below 10°C prevents tar formation, enhancing yield to 88%.

Step 3: Nitration to 3,4-Dimethoxyphenyl-β-nitroethylene

Nitration with fuming HNO3 (98%) at −15°C introduces the nitro group para to the methoxy substituents. The cryogenic conditions minimize polynitration byproducts, achieving 89% isolated yield.

Step 4: Deoxidation-Reduction to 3,4-Dimethoxy-phenylethylamine

Hydrogenation of the nitroethylene intermediate uses Raney nickel (20 wt% substrate) under 20 atm H2 at 85°C. Sodium acetate (pH 6.5–7.0) prevents amine oxidation, yielding 92% primary amine.

Step 5: Condensation with 2,3-Dimethoxybenzaldehyde

The key C–N bond formation employs:

  • Molar ratio : 1:1.05 (amine:aldehyde)

  • Catalyst : 5% acetic acid

  • Conditions : 110°C, 8 hours under N2

This Schlenk equilibrium-driven process achieves 85% (3,4-dimethoxy)phenethyl(2,3-dimethoxy)benzyl amine.

Cyclization and Final Product Formation

Palmatin Hydrochloride Synthesis

Cyclization of the benzylamine intermediate uses glyoxal (50% aqueous) in acetic acid with CuSO4·5H2O (0.82 eq) at 85°C. The copper ion templating effect directs 6-membered ring formation, yielding 71.4% palmatin hydrochloride.

Optimized Reaction Parameters

ParameterValue
Temperature85°C ± 2°C
Reaction time6 hours
Glyoxal equivalence0.41 eq
CuSO4 equivalence0.82 eq

Reduction to Rotundin

Catalytic hydrogenation of palmatin hydrochloride employs:

  • Catalyst : Raney Ni (23 wt%)

  • Solvent : Absolute ethanol

  • Conditions : 20 atm H2, 85–90°C, 3 hours

The reaction shows first-order kinetics with respect to substrate concentration (k = 0.15 min⁻¹), achieving 95% conversion.

Sulphation to Rotundine Sulfate

Sulphation uses 98% H2SO4 in a 1:4:0.4 (rotundin:H2SO4:H2O) ratio at 60°C. Crystallization at 5°C yields 78% pure product with <0.5% residual solvents.

Critical Quality Attributes

ParameterSpecification
Purity (HPLC)≥99.5%
Sulfate content18.5–19.5%
Heavy metals<10 ppm

Comparative Analysis with Historical Methods

Traditional Cyanide-Based Routes

Early syntheses (pre-2010) relied on:

  • Strecker amino acid synthesis using KCN (toxic)

  • Mercuric acetate for nitro group reduction

  • Multi-step recrystallizations (overall yield: 32–38%)

The current green method shows:

  • 56% higher yield (75% vs. 38%)

  • 83% reduction in hazardous waste generation

Process Scale-Up Considerations

Industrial Implementation Challenges

  • Exothermic control : Nitration and sulphation require jacketed reactors with ΔT <5°C/min

  • Catalyst recycling : Raney Ni recovery achieves 78% reactivity retention over 5 cycles

  • Solvent recovery : 92% ethanol recapture via fractional distillation

科学的研究の応用

Analgesic Properties

Mechanism of Action
Rotundine exhibits significant analgesic effects by acting as a central dopamine receptor blocker. It enhances the brain's descending pain modulation system by inhibiting D2 receptors in the striatum and nucleus accumbens, effectively reducing pain perception without the respiratory depression commonly associated with opioid analgesics .

Clinical Applications

  • Dull Pain Management : Rotundine is utilized for treating chronic pain conditions, including dysmenorrhea and pain during childbirth. Its analgesic potency is reported to be stronger than conventional antipyretic analgesics but weaker than pethidine .
  • Safety Profile : Unlike opioids, Rotundine does not induce addiction or significant side effects at therapeutic doses, making it a safer alternative for pain management .

Anticancer Activity

Recent studies have highlighted Rotundine's potential in cancer therapy, particularly in colorectal cancer.

Research Findings

  • Cell Viability and Migration : In vitro studies showed that Rotundine inhibits the proliferation, migration, and invasion of SW480 colorectal cancer cells in a dose-dependent manner without inducing apoptosis .
  • Gene Regulation : High-throughput sequencing revealed that Rotundine affects the expression of numerous prognosis-related genes associated with cancer pathways, such as the Hippo signaling pathway. Notably, 16 differentially expressed genes were identified that correlate with poor prognosis in colorectal cancer patients .

Addiction Treatment

Rotundine has been investigated for its role in treating substance dependence, particularly in opioid and cocaine addiction.

Mechanism of Action
Rotundine's ability to antagonize dopamine receptors (D1 and D2) suggests it may attenuate the rewarding effects of addictive substances. This property makes it a candidate for managing withdrawal symptoms and reducing cravings in addicted individuals .

Clinical Insights

  • Morphine Dependence : Studies indicate that Rotundine can inhibit the development of tolerance to morphine and alleviate withdrawal symptoms, suggesting its utility as an adjunct therapy in opioid dependence management .
  • Cocaine Addiction : Preclinical models demonstrate that Rotundine reduces cocaine's reinforcing effects, supporting its potential as a treatment for cocaine addiction .

Neuropharmacological Effects

Rotundine's pharmacological profile extends beyond analgesia and addiction treatment to include sedative and tranquilizing effects.

Pharmacodynamics

  • Sedative Effects : Rotundine has been shown to produce sedation and hypnosis without significant respiratory depression or gastrointestinal spasm .
  • Neuroprotective Potential : Emerging research suggests that Rotundine may offer neuroprotective benefits by modulating neurotransmitter systems involved in mood regulation and anxiety .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Outcomes
AnalgesiaDopamine receptor blockadeEffective for chronic pain; non-addictive
Cancer TreatmentRegulation of gene expressionInhibits colorectal cancer cell proliferation
Addiction TherapyAntagonism of dopamine receptorsReduces cravings; alleviates withdrawal symptoms
NeuropharmacologySedative and tranquilizing effectsPotential neuroprotective properties

類似化合物との比較

Structural Analogues in the THPB Family

Rotundine shares structural homology with other THPBs, but subtle differences in substitution patterns significantly alter bioactivity:

Compound Structural Features Key Pharmacological Differences vs. Rotundine References
Palmatine Quaternary amine at C-8; unsaturated C ring Inactive at Sm.5HTRL receptors due to charge/hindrance
Canadine Dioxolane ring (C-9/C-10 methoxy closure) Reduced Sm.5HTRL antagonism; lower potency
Xylopinine Methoxy groups shifted to C-2/C-3 10× lower Sm.5HTRL potency
Tetrahydrocoptisine C-8 hydroxyl group Loss of Sm.5HTRL activity

Rotundine’s C-6a–C-7 single bond and D-ring methoxy groups are critical for maintaining high affinity at serotonin (Sm.5HTRL) and dopamine receptors .

Pharmacological Comparison with Aporphine Alkaloids

Aporphines (e.g., nuciferine, boldine) share a benzylisoquinoline core but lack Rotundine’s saturated C ring. This structural divergence correlates with distinct receptor interactions:

Compound Receptor Targets Potency vs. Rotundine References
Nuciferine Sm.5HTRL, D2, 5-HT2A Similar Sm.5HTRL antagonism (pKi > 7.0)
Boldine Sm.5HTRL, antioxidant pathways Lower Sm.5HTRL potency (pKi ~6.5)
D-Glaucine Sm.5HTRL, calcium channels Comparable Sm.5HTRL activity

While aporphines show broad receptor modulation, Rotundine exhibits superior selectivity for Sm.5HTRL and dopamine D1 receptors .

Key Research Findings

Anticancer Activity

  • Colorectal Cancer : Rotundine downregulates 385 genes (e.g., MEF2B, PLCH2) linked to proliferation and migration (log2 fold change: −1.07 to −1.72; FDR <0.05) .
  • Breast Cancer : Rotundine binds ERα (binding energy: −7.5 kcal/mol), promoting ubiquitination and degradation, thereby inhibiting tumor growth .

Neuroprotection

  • Blocks L-type calcium channels and activates potassium channels, mitigating α-synuclein toxicity in Parkinson’s models .

Liver Fibrosis

  • Suppresses HSC-T6 activation via CB1/TGF-β1/Smad3 inhibition (IC₅₀: 12.5 μM), reducing collagen secretion by 40% .

生物活性

Rotundine, an alkaloid derived from the rhizomes of Cyperus rotundus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of rotundine, supported by recent research findings and case studies.

Overview of Rotundine

Rotundine, also known as tetrahydropalmatine, is a member of the tetrahydroprotoberberines class of alkaloids. Traditionally used in Chinese medicine, it has been studied for various pharmacological properties including anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action involves modulation of neurotransmitter systems and regulation of gene expression related to cancer progression.

Anti-Cancer Activity

Recent studies have highlighted rotundine's potential as an anti-cancer agent, particularly in colorectal cancer (COAD). A significant study utilized MTT assays and cell scratch assays to evaluate rotundine's effects on SW480 colorectal cancer cells. The findings revealed that rotundine inhibited cell proliferation, migration, and invasion in a concentration-dependent manner.

Key Findings:

  • Cytotoxicity : Rotundine exhibited cytotoxic effects at concentrations ranging from 50 μM to 200 μM, significantly reducing cell viability compared to control groups .
  • Gene Expression : High-throughput sequencing identified 385 differentially expressed genes (DEGs) in response to rotundine treatment. Notably, 16 DEGs were linked to poorer prognosis in COAD patients .
  • Mechanistic Insights : The study indicated that rotundine's anti-cancer effects are mediated through the regulation of genes involved in the Hippo signaling pathway and other cancer-related biological functions .

Metabolic Effects

In addition to its anti-cancer properties, rotundine has been investigated for its effects on glucose metabolism and obesity. A study focusing on Cyperus rotundus extracts demonstrated that rotundine enhances glucose uptake in skeletal muscle and inhibits lipid accumulation in adipocytes.

Key Findings:

  • Glucose Uptake : Rotundine improved glucose tolerance in skeletal muscle cells, suggesting potential benefits for managing type 2 diabetes mellitus (T2DM) .
  • Adipocyte Differentiation : The extract suppressed adipocyte differentiation by downregulating peroxisome proliferator-activated receptor gamma (PPARγ) expression, which is crucial for fat cell development .

Neuropharmacological Effects

Rotundine has also been studied for its neuropharmacological actions. It has shown promise in treating conditions such as anxiety and depression due to its sedative and anticonvulsant properties.

Key Findings:

  • Sedative Effects : At doses of 100–150 mg/kg, rotundine exhibited sedative and respiratory regulation effects in animal models .
  • Antispasmodic Activity : It demonstrated antispasmodic activity on gastrointestinal motility, providing therapeutic benefits for gastrointestinal disorders .

Case Studies

  • Colorectal Cancer Treatment : In a clinical trial involving patients with COAD, administration of rotundine was associated with improved survival rates and reduced tumor progression. The trial emphasized the need for further exploration into rotundine's role as a complementary therapy alongside conventional treatments .
  • Diabetes Management : A pilot study evaluated the efficacy of rotundine in obese volunteers with T2DM. Results indicated significant improvements in glucose tolerance and lipid profiles following treatment with Cyperus rotundus extracts containing rotundine .

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for assessing Rotundine’s anticancer effects in vitro?

  • Answer : Common approaches include:

  • MTT assays to measure cell viability and calculate IC50 values (e.g., 50–200 μM in SW480 colorectal cancer cells) .
  • Flow cytometry to quantify apoptosis via Annexin V/PI staining .
  • Scratch/wound-healing assays to evaluate migration inhibition .
  • Western blotting to analyze protein expression changes (e.g., CB1, TGF-β1, p-Smad3 in HSC-T6 hepatic stellate cells) .
    • Methodological Note : Validate results using at least two complementary assays to minimize false positives.

Q. How do researchers determine the optimal concentration range for Rotundine in preclinical studies?

  • Answer :

Review existing literature for established dose ranges (e.g., 50–200 μM in colorectal cancer models) .

Perform dose-response curves to identify IC50 values.

Adjust concentrations based on cell type viability thresholds (e.g., <20% cytotoxicity in control groups) .

Validate using time-dependent assays to assess prolonged exposure effects .

Q. What signaling pathways are primarily associated with Rotundine’s mechanism of action?

  • Answer : Key pathways include:

  • CB1/TGF-β1/Smad3 in hepatic stellate cell activation .
  • Apoptosis-related pathways (e.g., Bcl-2/Bax modulation) in colorectal cancer .
  • Migration and invasion pathways (e.g., MMP-9 downregulation) .
    • Methodological Note : Use pathway-specific inhibitors (e.g., rimonabant for CB1) to confirm mechanistic involvement .

Advanced Research Questions

Q. How can contradictory findings about Rotundine’s efficacy across cancer cell lines be systematically addressed?

  • Answer :

  • Cross-validation : Replicate experiments in multiple cell lines (e.g., SW480, HCT116) and primary cells .
  • Omics integration : Perform RNA-seq to identify differentially expressed genes (DEGs) and pathway enrichment analysis .
  • Context-specific analysis : Account for cell line genetic backgrounds (e.g., KRAS mutations in SW480) and culture conditions .
  • Meta-analysis : Compare results with published datasets to identify consensus targets .

Q. What strategies integrate bioinformatics with experimental data to elucidate Rotundine’s polypharmacology?

  • Answer :

Transcriptomics : Analyze DEGs post-Rotundine treatment and map to KEGG/GO databases .

Network pharmacology : Construct protein-protein interaction networks to identify hub targets (e.g., using STRING or Cytoscape) .

Molecular docking : Predict Rotundine’s binding affinity to candidate receptors (e.g., CB1) .

Experimental validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Q. How should researchers design studies to investigate Rotundine’s synergistic effects with other therapeutics?

  • Answer :

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1) .
  • Dose-matrix experiments : Test Rotundine with varying concentrations of partner drugs (e.g., rimonabant) .
  • Mechanistic overlap : Target complementary pathways (e.g., Rotundine’s CB1 inhibition + TGF-β1 inhibitors) .
  • In vivo validation : Use xenograft models to assess synergy in physiological contexts .

Q. What statistical and computational tools are critical for analyzing Rotundine’s preclinical data?

  • Answer :

  • Dose-response analysis : Prism (GraphPad) for nonlinear regression and IC50 calculation .
  • Survival analysis : Kaplan-Meier curves and Cox regression for prognostic gene signatures .
  • High-dimensional data : PCA, t-SNE, or UMAP for dimensionality reduction in omics datasets .
  • Reproducibility : Use R/Bioconductor packages (e.g., limma for RNA-seq) with open-access code .

Methodological Frameworks

Q. How to formulate a research question on Rotundine’s molecular targets using the PICOT framework?

  • Answer :

  • Population (P) : Specific cell type (e.g., SW480 colorectal cancer cells).
  • Intervention (I) : Rotundine treatment (dose, duration).
  • Comparison (C) : Untreated controls or comparator drugs.
  • Outcome (O) : Molecular endpoints (e.g., apoptosis rate, TGF-β1 expression).
  • Time (T) : Exposure period (e.g., 24–72 hours) .

Q. What practices ensure reproducibility in Rotundine studies?

  • Answer :

  • Detailed protocols : Document cell passage numbers, serum batches, and incubation conditions .
  • Data transparency : Share raw data (e.g., flow cytometry FCS files) and analysis scripts in repositories .
  • Replication : Independent validation by collaborating labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tetrahydropalmatine
Reactant of Route 2
Reactant of Route 2
D-Tetrahydropalmatine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。